1-[2-(4-methoxyphenoxy)phenyl]-1H-tetrazole
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Overview
Description
1-[2-(4-Methoxyphenoxy)phenyl]-1H-tetrazole is an organic compound characterized by a tetrazole ring attached to a phenyl group, which is further substituted with a 4-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-methoxyphenoxy)phenyl]-1H-tetrazole typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenol with 2-bromophenol to form 2-(4-methoxyphenoxy)phenol.
Tetrazole Formation: The intermediate is then reacted with sodium azide and triethyl orthoformate under reflux conditions to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methoxyphenoxy)phenyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The tetrazole ring can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of 1-[2-(4-hydroxyphenoxy)phenyl]-1H-tetrazole.
Reduction: Formation of 1-[2-(4-methoxyphenoxy)phenyl]amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-(4-Methoxyphenoxy)phenyl]-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-[2-(4-methoxyphenoxy)phenyl]-1H-tetrazole exerts its effects depends on its specific application:
Biological Activity: The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to therapeutic effects.
Material Science: The compound’s structure allows it to form stable complexes with metals, which can be used to create advanced materials with specific properties.
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole: Lacks the methoxyphenoxy substitution, resulting in different chemical and biological properties.
1-[2-(4-Hydroxyphenoxy)phenyl]-1H-tetrazole:
Uniqueness: 1-[2-(4-Methoxyphenoxy)phenyl]-1H-tetrazole is unique due to the presence of both the methoxyphenoxy group and the tetrazole ring, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H12N4O2 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenoxy)phenyl]tetrazole |
InChI |
InChI=1S/C14H12N4O2/c1-19-11-6-8-12(9-7-11)20-14-5-3-2-4-13(14)18-10-15-16-17-18/h2-10H,1H3 |
InChI Key |
ZZGBIPANHUBNSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
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